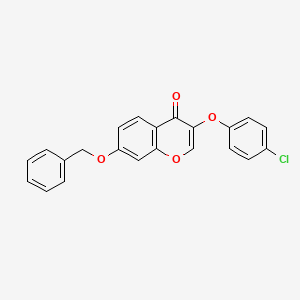
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one, also known as 4H-chromen-4-one, is a synthetic compound with a molecular formula of C24H17ClO4. It is a member of the coumarin family and is commonly used in scientific research for its potential therapeutic properties.
科学的研究の応用
7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. Moreover, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, it has been shown to inhibit the proliferation and migration of cancer cells.
実験室実験の利点と制限
One of the main advantages of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one is its versatility. It can be easily synthesized and modified to generate analogs with improved pharmacological properties. Moreover, it has a relatively low toxicity profile and can be used at high concentrations without causing significant adverse effects. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one. One of the main areas of interest is the development of more potent and selective analogs with improved pharmacological properties. Moreover, the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation. Additionally, the role of this compound in modulating the gut microbiome and its potential use as a prebiotic or probiotic agent is an emerging area of research.
合成法
The synthesis of 7-(benzyloxy)-3-(4-chlorophenoxy)-7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one-one involves the condensation of 4-chlorophenol with benzaldehyde and malonic acid in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the desired compound. The synthesis method is relatively straightforward and has been optimized for high yields and purity.
特性
IUPAC Name |
3-(4-chlorophenoxy)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-16-6-8-17(9-7-16)27-21-14-26-20-12-18(10-11-19(20)22(21)24)25-13-15-4-2-1-3-5-15/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMYYWPJULBZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

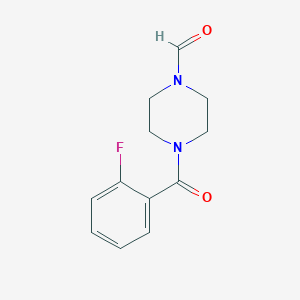

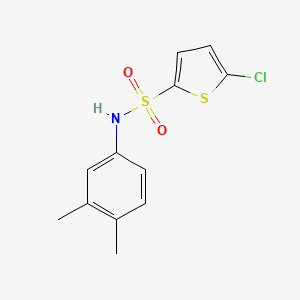
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)
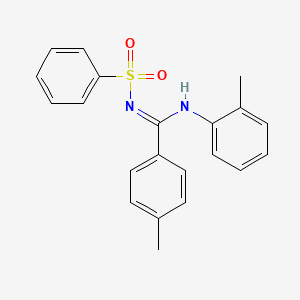
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
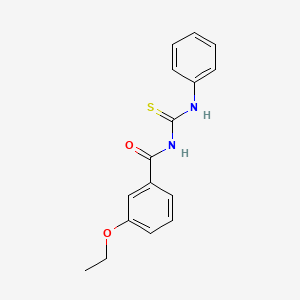
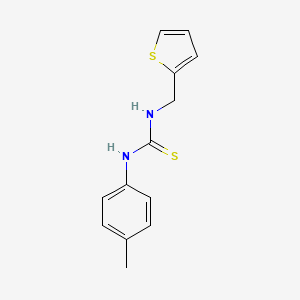
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)